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molecular formula C5H3Cl2N3O2 B019427 2,6-Dichloro-3-nitropyridin-4-amine CAS No. 2897-43-0

2,6-Dichloro-3-nitropyridin-4-amine

Cat. No. B019427
M. Wt: 208 g/mol
InChI Key: KJVKGYRFRFXCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947677B2

Procedure details

To a solution of 2,6-dichloro-3-nitro-pyridin-4-amine (2.6 g, 14.4 mmol) from Step A in MeOH (150 mL) was added Raney Nickel catalyst (2 g) and the reaction agitated under a hydrogen atmosphere in a Parr apparatus (35 p.s.i.) for 2 h. The reaction mixture was filtered through a pad of Celite and concentrated to yield the title compound. MS: m/z=179 (M+1).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([NH2:11])[CH:5]=[C:4]([Cl:12])[N:3]=1>CO.[Ni]>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:11])[CH:5]=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])N)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the reaction agitated under a hydrogen atmosphere in a Parr apparatus (35 p.s.i.) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1N)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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